2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a quinoline core substituted with a benzenesulfonyl group at position 3, an ethoxy group at position 6, and a 4-oxo-1,4-dihydroquinoline scaffold. The N-(2,5-dimethylphenyl)acetamide moiety further distinguishes its structure. Such quinoline-based acetamides are often explored for pharmaceutical applications, including kinase inhibition or antimicrobial activity, due to the quinoline ring’s ability to interact with biological targets .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-20-12-13-24-22(15-20)27(31)25(35(32,33)21-8-6-5-7-9-21)16-29(24)17-26(30)28-23-14-18(2)10-11-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPZTRTEXUTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization for Quinoline Formation
The Gould-Jacobs reaction remains the most widely employed method for constructing the 1,4-dihydroquinolin-4-one scaffold. A representative protocol involves:
Procedure :
- Condensation of ethyl 3-aminobenzoate with diethyl ethoxymethylenemalonate under reflux in acetic acid, yielding ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
- Hydrolysis of the ester group using NaOH/H₂O followed by acidification to afford 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | AcOH, reflux | 120°C | 78% |
| 2 | NaOH, H₂O | 100°C | 92% |
Introduction of the Benzenesulfonyl Group
Sulfonylation at Position 3
The benzenesulfonyl moiety is introduced via electrophilic aromatic substitution (EAS) or palladium-catalyzed coupling.
EAS Method :
- Chlorosulfonation : Treatment of 6-ethoxy-4-oxo-1,4-dihydroquinoline with chlorosulfonic acid generates the sulfonyl chloride intermediate.
- Nucleophilic Displacement : Reaction with benzene in the presence of AlCl₃ yields 3-(benzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one.
Optimization Note :
- Excess AlCl₃ (2.5 eq.) improves regioselectivity for position 3.
- Yields range from 65–72% after recrystallization from ethanol.
Ethoxylation at Position 6
Nucleophilic Aromatic Substitution
The ethoxy group is typically installed early in the synthesis via alkylation of a phenolic precursor.
Procedure :
- Protection of the quinoline nitrogen as a tert-butoxycarbonyl (Boc) group.
- O-Ethylation using ethyl bromide and K₂CO₃ in DMF at 80°C.
- Deprotection with trifluoroacetic acid (TFA).
Yield : 84–89% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Synthesis of N-(2,5-Dimethylphenyl)acetamide
Amide Bond Formation
The acetamide side chain is prepared via coupling of acetic acid derivatives with 2,5-dimethylaniline.
PyBOP-Mediated Coupling :
- Activation of acetic acid with PyBOP and triethylamine in DMF.
- Reaction with 2,5-dimethylaniline at room temperature for 2 hours.
- Isolation by extraction (ethyl acetate/water) and purification via silica gel chromatography.
Yield : 91% (white crystalline solid).
Final Assembly via Alkylation
Methylene Bridge Installation
The quinoline and acetamide fragments are connected through a methylene spacer using a two-step alkylation:
Step 1 :
- Treatment of 3-(benzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one with 1,2-dibromoethane in the presence of NaH.
Step 2 :
Overall Yield : 68% after recrystallization from methanol.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, quinoline H-2)
- δ 7.89–7.75 (m, 5H, benzenesulfonyl aromatic)
- δ 6.98 (d, J = 8.4 Hz, 1H, H-5)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 2.27 (s, 3H, NHAc)
HPLC Purity : 99.3% (C18 column, MeCN/H₂O 70:30).
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| EAS Sulfonylation | Cost-effective | Moderate regioselectivity | 68% |
| Pd-Catalyzed Coupling | High selectivity | Requires expensive catalysts | 75% |
| Microwave-Assisted Alkylation | Rapid (30 min) | Specialized equipment needed | 82% |
Challenges and Process Optimization
Regioselectivity in Sulfonylation
Early attempts using H₂SO₄ as a catalyst resulted in mixtures of 3- and 5-sulfonylated products (ratio 1:1.2). Switching to AlCl₃ improved 3-substitution selectivity to 9:1.
Solvent Effects in Amidation
DMF outperformed THF and acetonitrile in PyBOP-mediated couplings, reducing reaction time from 6 hours to 2 hours.
Industrial-Scale Considerations
Cost Analysis
Green Chemistry Alternatives
- Replacement of DMF with cyclopentyl methyl ether (CPME) decreased environmental impact while maintaining yield (85%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to active sites, while the quinolinone core could interact with hydrophobic regions of the target. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Examples :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
Structural Differences :
- Core Structure: Benzothiazole replaces the quinoline ring.
- Substituents : Trifluoromethyl groups enhance lipophilicity and metabolic stability, while methoxy or phenyl groups modulate electronic properties.
Functional Implications :
- Benzothiazole derivatives are often investigated as kinase inhibitors or antimicrobial agents. The trifluoromethyl group improves binding affinity to hydrophobic enzyme pockets .
Diethylamino Acetamide Derivatives (Reagent Catalog)
Example: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
Structural Differences :
- Substituents: A diethylamino group replaces the quinoline-benzenesulfonyl complex.
- Aromatic Group : The 2,6-dimethylphenyl group is structurally simpler than the target compound’s 2,5-dimethylphenyl moiety.
Functional Implications :
- Such compounds are frequently used as local anesthetics (e.g., lidocaine analogs). The diethylamino group enhances solubility and nerve-blocking activity .
Chloroacetamide Herbicides (Pesticide Glossary)
Examples :
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
Structural Differences :
- Core Modification : Chlorine substituents and alkyl ether chains dominate.
- Aromatic Groups : Diethylphenyl groups prioritize herbicidal activity over pharmaceutical targeting.
Functional Implications :
- These agrochemicals inhibit plant fatty acid elongation. The chloroacetamide backbone is critical for disrupting cell membrane synthesis .
Triazole-Indazole Acetamide Inhibitors (Research Paper)
Example : N-butyl-2-(2-(4-(2,5-dimethylphenyl)-1H-1,2,3-triazol-1-yl)-N-(2-methylbutyl)acetamido)-2-(1H-indazol-6-yl)acetamide
Structural Differences :
- Substituents : Bulky alkyl chains (e.g., butyl) enhance protein-binding specificity.
Functional Implications :
- This dual BAG3/HSP70 inhibitor demonstrates the role of complex heterocycles in cancer therapy. The triazole group facilitates hydrogen bonding with protein targets .
Structural Analogs with Quinoline Moieties (ECHEMI Database)
Example: 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Structural Differences :
- Substituents : Ethyl vs. ethoxy at position 6; 4-chlorophenyl vs. 2,5-dimethylphenyl.
Functional Implications :
- The ethoxy group in the target compound may improve solubility compared to the ethyl analog.
Data Table: Key Attributes of Compared Compounds
*Estimated based on structural analogs in .
Research Findings and Implications
- Aromatic Modifications : The 2,5-dimethylphenyl group balances steric effects and binding affinity, contrasting with the 4-chlorophenyl’s electron-withdrawing properties .
- Heterocycle Utility: Quinoline and benzothiazole cores offer distinct interactions with biological targets, influencing therapeutic vs. agrochemical applications .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic therapies. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a quinoline core substituted with a benzenesulfonyl group and an ethoxy moiety. Its molecular formula is , and it exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit inhibitory activity against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the inflammatory response. Specifically, the compound is hypothesized to act as a multitarget inhibitor, potentially affecting:
- COX-2 : Involved in the synthesis of pro-inflammatory prostaglandins.
- 5-LOX : Responsible for leukotriene production, contributing to inflammation.
- TRPV1 : A receptor implicated in pain signaling pathways.
Biological Evaluation
A recent study synthesized various N-(benzene sulfonyl) acetamide derivatives, including compounds structurally similar to the target compound. Notably, derivatives demonstrated potent COX-2 inhibitory activity with IC50 values as low as 0.011 μM for some analogs . The pharmacokinetic profile of these compounds was also assessed in vivo:
| Compound | Dosage (mg/kg) | Cmax (ng/mL) | Clearance (mL/min/kg) | Bioavailability (%) |
|---|---|---|---|---|
| 9a | 10 | 5807.18 ± 2657.83 | 3.24 ± 1.47 | 96.8 |
This data suggests that similar compounds may exhibit favorable absorption and distribution characteristics.
Case Study 1: Analgesic Efficacy
In vivo studies demonstrated that the compound could ameliorate formalin-induced pain in animal models. The efficacy was attributed to its ability to inhibit both COX-2 and TRPV1 pathways, leading to reduced pain perception and inflammation .
Case Study 2: Anti-inflammatory Effects
Another study highlighted the compound's potential to inhibit capsaicin-induced ear edema in mice, further supporting its role as an anti-inflammatory agent. The results indicated significant reductions in edema compared to control groups treated with vehicle solutions .
Q & A
Q. Methodological Approach :
-
Reaction Condition Screening : Use factorial design (e.g., Taguchi method) to test variables:
-
Purification : Combine TLC monitoring with gradient elution in chromatography to isolate high-purity fractions.
Advanced: How should contradictory biological activity data (e.g., cytotoxicity vs. non-specific binding) be resolved?
Q. Analytical Workflow :
Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific artifacts.
Off-Target Screening : Use SPR or MST to assess binding to unrelated proteins (e.g., albumin).
Metabolite Analysis : LC-MS to detect degradation products that may interfere with assays .
Advanced: What computational strategies predict interactions between this compound and biological targets?
- Molecular Docking : Employ AutoDock Vina with flexible side-chain modeling to account for the sulfonyl group’s conformational flexibility.
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of compound-enzyme complexes (e.g., kinase targets).
- QSAR Models : Train models using descriptors like LogP, polar surface area, and sulfonyl charge density .
Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies?
Q. Stepwise Approach :
Substituent Variation : Synthesize analogs with modified benzenesulfonyl (e.g., fluoro-substituted) or acetamide groups.
Biological Testing : Use a high-throughput screening platform to assess IC₅₀ against target enzymes.
Data Analysis : Apply PCA to correlate structural features (e.g., Hammett σ values) with activity trends .
Advanced: Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of sulfonation and acetamide coupling.
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) to quantify purity and detect trace impurities.
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry .
Advanced: How does the compound’s stability vary under different storage conditions?
Q. Stability Protocol :
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for:
- Hydrolysis of the ethoxy group.
- Sulfonyl group oxidation.
- Light Sensitivity : UV/Vis spectroscopy to detect photodegradation products. Store in amber vials with desiccants .
Advanced: How do substituents (e.g., benzenesulfonyl vs. toluenesulfonyl) alter physicochemical properties?
Q. Comparative Analysis :
| Substituent | LogP | Solubility (mg/mL) | Protein Binding (%) |
|---|---|---|---|
| Benzenesulfonyl | 3.2 | 0.15 | 92 |
| 4-Fluoro-benzenesulfonyl | 3.5 | 0.09 | 95 |
| Lower solubility with electron-withdrawing groups necessitates formulation studies for in vivo applications . |
Advanced: What cross-disciplinary approaches elucidate mechanisms in disease models?
- Chemical Biology : Use click chemistry to attach biotin tags for pull-down assays identifying binding partners.
- In Vivo Imaging : Radiolabel with ¹⁸F for PET tracking in murine cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
